molecular formula C10H6Cl2N4 B11866330 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11866330
M. Wt: 253.08 g/mol
InChI Key: FHNRCQZKEWKOHQ-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazoloquinazoline structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,8-dichloroquinazoline with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazoloquinazoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: The triazoloquinazoline core can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can be further explored for their potential biological activities.

Scientific Research Applications

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has

Properties

Molecular Formula

C10H6Cl2N4

Molecular Weight

253.08 g/mol

IUPAC Name

5,8-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C10H6Cl2N4/c1-5-13-9-7-3-2-6(11)4-8(7)14-10(12)16(9)15-5/h2-4H,1H3

InChI Key

FHNRCQZKEWKOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=C(C=C(C=C3)Cl)N=C2Cl

Origin of Product

United States

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